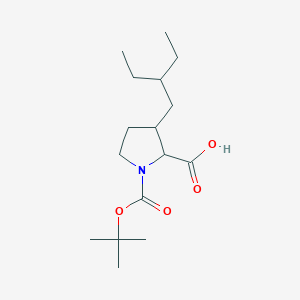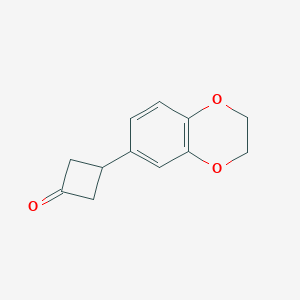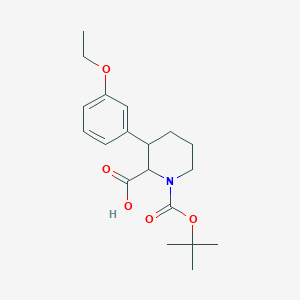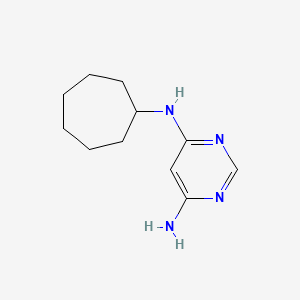
1-(Carbamoylmethyl)-1H-Pyrrol-3-carbonsäure
Übersicht
Beschreibung
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods such as NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Diese Verbindung dient als ein wichtiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Medikamente. Sie ist insbesondere für ihre Rolle bei der Herstellung von Pregabalin bekannt, einem Antikonvulsivum, das zur Behandlung von neuropathischen Schmerzen und als Zusatztherapie bei partiellen Anfällen eingesetzt wird . Die Fähigkeit der Verbindung, enantiomerenrein aufgelöst zu werden, macht sie wertvoll für die Herstellung von Medikamenten mit hoher Reinheit und Wirksamkeit.
Organische Synthese
In der organischen Chemie wird diese Verbindung für die Synthese komplexer Moleküle verwendet. Ihre Struktur, die sowohl Amino- als auch Carboxylfunktionsgruppen enthält, ermöglicht eine Vielzahl von chemischen Reaktionen, wie z. B. Amidbildung, Veresterung und Kupplungsreaktionen, die für den Aufbau größerer organischer Verbindungen unerlässlich sind .
Katalyseforschung
Der Pyrrolring, der in der Verbindung vorhanden ist, ist ein wichtiger Bestandteil der Katalyseforschung. Pyrrolderivate sind dafür bekannt, verschiedene katalytische Prozesse zu erleichtern, darunter oxidative Kupplung und Cycloisomerisierung, die für die Entwicklung neuer katalytischer Methoden von entscheidender Bedeutung sind .
Materialwissenschaft
In der Materialwissenschaft können die Derivate der Verbindung verwendet werden, um die Eigenschaften von Materialien zu verändern. So kann beispielsweise die Einführung von Pyrrol-basierten Verbindungen in Polymere deren elektrische Leitfähigkeit verbessern, wodurch sie für Anwendungen in der Elektronik geeignet werden .
Biologische Studien
Die strukturelle Ähnlichkeit der Verbindung mit natürlichen Aminosäuren macht sie zu einem Kandidaten für biologische Studien. Sie kann in Peptide oder Proteine eingebaut werden, um deren Struktur-Funktionsbeziehungen zu untersuchen, was Einblicke in Enzymmechanismen und Proteininteraktionen liefert .
Neuropharmakologie
Angesichts ihrer Relevanz für Pregabalin, einem bekannten neuroaktiven Medikament, ist diese Verbindung von Interesse für die neuropharmakologische Forschung. Sie kann verwendet werden, um Analoga zu entwickeln, die auf das zentrale Nervensystem wirken können, was potenzielle Behandlungen für neurologische Erkrankungen bietet .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-amino-2-oxoethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6(10)4-9-2-1-5(3-9)7(11)12/h1-3H,4H2,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQHRGGHHZBYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




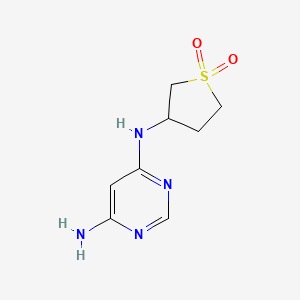


![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
